10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Description
10,10-Dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0⁴,⁶]decane-5-carboxamide is a tricyclic carboxamide derivative characterized by a rigid bicyclo[7.1.0] framework fused with a cyclopropane ring (0⁴,⁶). The compound features two chlorine atoms at the 10,10-positions and a 3-methoxyphenyl group attached via a carboxamide linkage.
Properties
IUPAC Name |
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-23-11-4-2-3-10(9-11)21-17(22)16-12-5-7-14-15(18(14,19)20)8-6-13(12)16/h2-4,9,12-16H,5-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICMNQCFHFYERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387263 | |
| Record name | 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-48-4 | |
| Record name | 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including its potential use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to related tricyclic carboxamides and aromatic amide derivatives. Below is a detailed analysis:
Substituent Effects on Aromatic Rings
- This substitution may also alter binding interactions in biological systems due to differences in steric bulk and hydrophobicity .
- N-(3-Bromophenyl) Analog :
Bromine’s larger atomic radius compared to chlorine or methoxy groups introduces greater steric hindrance, which could limit molecular flexibility and target accessibility. Brominated analogs are often explored for their enhanced stability in metabolic pathways .
Core Scaffold Modifications
- Tricyclo[7.1.0.0⁴,⁶]Decane vs. Hexahydro-1,3-Dimethyl-2,4,6-Trioxo-5-Pyrimidinecarboxamide (Fenoxacrim): Fenoxacrim, a pesticidal carboxamide, shares the carboxamide functional group but replaces the tricyclic core with a pyrimidine-trioxo system. This difference likely reduces conformational rigidity, impacting target specificity.
- Thiophene-2-Carboxamide Derivatives (e.g., 5-Chloro-N-(9,10-Dioxoanthracen-1-yl)Thiophene-2-Carboxamide) :
Thiophene-based analogs prioritize planar aromatic systems for π-π stacking interactions, whereas the tricyclo[7.1.0] core in the target compound may favor hydrophobic binding pockets in biological targets .
Functional Group Comparisons
- Methoxy Group vs. Chloro/Methyl Substituents :
The 3-methoxy group in the target compound donates electron density via resonance, increasing solubility in aqueous environments compared to chloro- or methyl-substituted analogs. This property could enhance bioavailability but may reduce membrane permeability . - Carboxamide Linkage: The carboxamide group is a common pharmacophore in agrochemicals (e.g., propanil) and pharmaceuticals (e.g., letermovir).
Data Tables
Table 1: Structural and Functional Comparison of Selected Carboxamides
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Electronic Effect | Solubility (Predicted) | Steric Bulk |
|---|---|---|---|
| 3-Methoxy (OCH₃) | Electron-donating | Moderate | Low |
| 3-Chloro (Cl) | Electron-withdrawing | Low | Moderate |
| 3-Bromo (Br) | Electron-withdrawing | Very Low | High |
Research Findings and Implications
- Biological Activity: The tricyclic carboxamide’s rigid core may restrict conformational changes upon target binding, enhancing specificity. This contrasts with flexible analogs like fenoxacrim, which exhibit broader but less selective activity .
- Synthetic Feasibility : Evidence suggests that halogenated tricyclic carboxamides (e.g., 3-chloro or 3-bromo derivatives) are more challenging to synthesize due to steric hindrance, whereas methoxy-substituted variants may offer easier functionalization .
Biological Activity
The compound 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a synthetic derivative belonging to the class of tricyclic compounds, which have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, cytotoxic, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C_{16}H_{16}Cl_2N_2O_2
- Molecular Weight : 353.21 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar tricyclic compounds, particularly their effectiveness against various bacteria and fungi. For instance, compounds inspired by tricyclic structures have shown significant activity against Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) reported in the range of 16 µg/mL to 32 µg/mL . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of tricyclic compounds are critical for evaluating their therapeutic potential. In studies involving related compounds, it was found that certain derivatives exhibited low cytotoxicity towards normal human epithelial cells while maintaining anticancer activity against various cancer cell lines .
| Cell Line | IC50 (µg/mL) | Compound Type |
|---|---|---|
| MDA-MB-231 | >200 | Non-cytotoxic |
| MCF-7 | >200 | Non-cytotoxic |
| HeLa | >200 | Non-cytotoxic |
| A2058 | >200 | Non-cytotoxic |
| TCC (Reference) | 0.64 - 1.68 | Cytotoxic |
This table illustrates the IC50 values of related compounds compared to a reference compound (TCC), indicating that while some derivatives are non-cytotoxic, others like TCC demonstrate significant cytotoxicity.
The mechanism through which tricyclic compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, the presence of halogen substituents like chlorine may enhance lipophilicity and facilitate membrane penetration, potentially leading to increased biological activity .
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Antimicrobial Efficacy : A study on diarylureas analogues demonstrated that modifications in chemical structure could lead to enhanced antibacterial properties without increasing cytotoxicity . This finding suggests that similar modifications in the target compound could yield beneficial outcomes.
- Cytotoxicity Assessment : Research on furocoumarins indicated that structural modifications could reduce genotoxic effects while retaining positive biological activities . Such insights may guide future investigations into optimizing the structure of this compound for improved safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
